[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid
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Overview
Description
[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative characterized by the presence of a fluorophenyl group attached to a pyrazole ring. This compound is known for its applications in organic synthesis, particularly in the field of medicinal chemistry . The presence of both fluorine and boronic acid functional groups makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or boronic anhydrides.
Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed:
- Boronic esters
- Boronic anhydrides
- Substituted pyrazoles
Scientific Research Applications
Chemistry: In organic synthesis, [3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery .
Industry: In the chemical industry, this compound is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain such functional groups . The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
Comparison: While [3-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid shares similarities with other boronic acids, its unique combination of a fluorophenyl group and a pyrazole ring provides distinct advantages in terms of reactivity and specificity. The presence of the pyrazole ring allows for additional functionalization, making it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C9H8BFN2O2 |
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Molecular Weight |
205.98 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)-1H-pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H8BFN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5,14-15H,(H,12,13) |
InChI Key |
DVMQNEURNCSETM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NN=C1)C2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
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